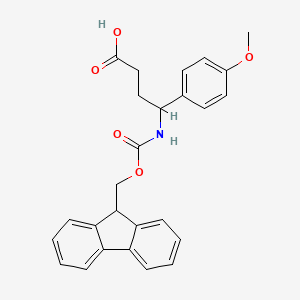
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protection of Hydroxy-Groups in Synthesis
The fluorenylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups during synthesis, particularly in conjunction with other acid- and base-labile protecting groups. Its removal can be conveniently achieved with triethylamine in dry pyridine solution, leaving other base-labile protecting groups intact. This characteristic makes it invaluable for complex synthesis processes involving sensitive functional groups (Gioeli & Chattopadhyaya, 1982).
Solid Phase Synthesis of Peptide Amides
The Fmoc group is fundamental in the solid phase synthesis of peptide amides, acting as a precursor for C-terminal amides in Fmoc-based peptide synthesis. Its utility is demonstrated in creating an easily preparable dimethoxybenzhydrylamine derivative, which facilitates the cleavage of peptides from resin supports (Funakoshi et al., 1988).
Reversible Protecting Group for Peptide Bonds
Fmoc derivatives serve as reversible protecting groups for tertiary peptide bonds, aiding in the synthesis of peptides with difficult sequences. This application highlights its role in preventing interchain association during solid phase peptide synthesis, illustrating the versatility of Fmoc chemistry in overcoming synthesis challenges (Johnson et al., 1993).
Dispersion of Carbon Nanotubes
Fmoc-protected amino acids have been used as surfactants for carbon nanotubes (CNTs), demonstrating the chemical's utility beyond traditional peptide synthesis. These surfactants facilitate homogeneous aqueous dispersions of CNTs, showcasing the potential for Fmoc chemistry in nanotechnology applications (Cousins et al., 2009).
Supramolecular Chemistry
Fmoc amino acids are integral to the design and development of hydrogelators, biomaterials, and therapeutics, emphasizing the importance of understanding their structural and supramolecular features. This research area explores the interactions and patterns within crystal structures of Fmoc-amino acids, contributing to advancements in biomedical research and material science (Bojarska et al., 2020).
Propiedades
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-18-12-10-17(11-13-18)24(14-15-25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPMIBWEHXJJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2769806.png)
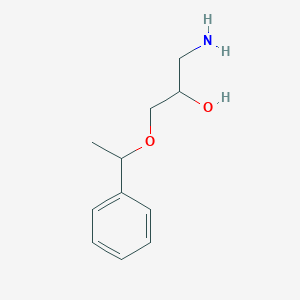
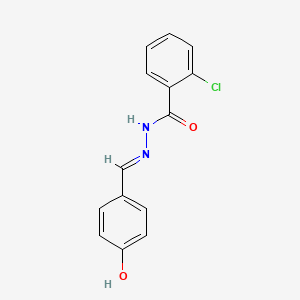

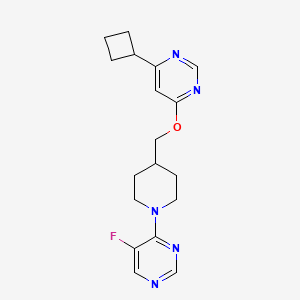
![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)
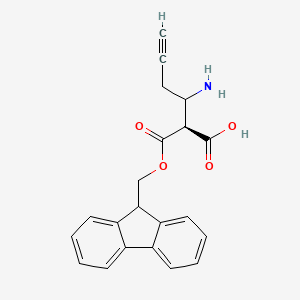


![2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2769821.png)
![[5-(2-Aminophenyl)furan-2-yl]methanol](/img/structure/B2769822.png)
![1-(4-{[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethanone](/img/structure/B2769824.png)
![5-methyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2769826.png)
![Methyl 5-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B2769828.png)
